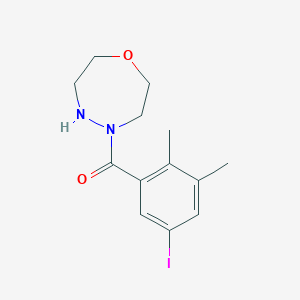![molecular formula C24H27NO3 B7436260 N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7436260.png)
N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of a specific enzyme, making it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide involves the inhibition of a specific enzyme. This enzyme plays a critical role in a variety of biological processes, including cell proliferation and differentiation. By inhibiting this enzyme, N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide has the potential to modulate these processes and may have therapeutic applications.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of the target enzyme in a dose-dependent manner. Additionally, this compound has been shown to have anti-proliferative effects in cancer cells. In vivo studies have yet to be conducted, but the potential therapeutic applications of this compound warrant further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide is its potency as an enzyme inhibitor. This makes it an attractive tool compound for biochemical and physiological studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify additional targets for its inhibition. Finally, the development of more soluble analogs of this compound could improve its utility as a tool compound in biochemical and physiological studies.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide involves a multi-step process that begins with the preparation of the starting materials. The key step in the synthesis is the formation of the cyclobutyl ring, which is achieved through a ring-closing metathesis reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to be a potent inhibitor of a specific enzyme, making it a promising target for drug development. Additionally, it has been investigated for its potential use as a tool compound in biochemical and physiological studies.
Propriétés
IUPAC Name |
N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-16-4-2-3-5-22(16)19-14-21(15-19)25(20-10-11-20)23(26)17-6-8-18(9-7-17)24-27-12-13-28-24/h2-9,19-21,24H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJROUPNKAZJQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(C2)N(C3CC3)C(=O)C4=CC=C(C=C4)C5OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide](/img/structure/B7436181.png)
![[4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B7436191.png)
![3-oxo-N-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B7436200.png)
![N-[5-(2-hydroxyethyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxamide](/img/structure/B7436213.png)
![6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine](/img/structure/B7436218.png)
![1-[[(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]cyclopentane-1-carboxamide](/img/structure/B7436227.png)
![2-[3-(methoxymethyl)pyrrolidin-1-yl]-N-phenyl-7H-purin-6-amine](/img/structure/B7436235.png)

![Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate](/img/structure/B7436241.png)
![[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7436243.png)
![2-[4-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzoyl]piperazin-1-yl]acetonitrile](/img/structure/B7436250.png)
![1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea](/img/structure/B7436255.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-2-[4-(tetrazol-1-yl)oxan-4-yl]acetamide](/img/structure/B7436266.png)
![N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436267.png)